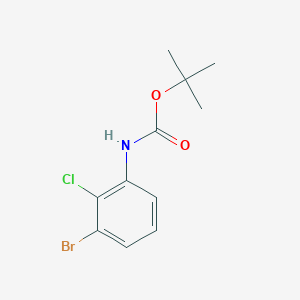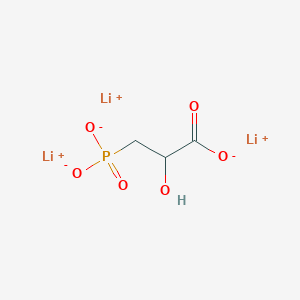
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is a chemical compound with the molecular formula C3H4Li3O6P. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its stability and reactivity under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate typically involves the reaction of 2-hydroxy-3-phosphonatopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The process includes multiple purification steps to achieve the desired purity level. The final product is often dried and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxy derivatives .
Applications De Recherche Scientifique
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and interactions with biological molecules.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing their reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in coordination chemistry, and form stable complexes with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 2-hydroxy-3-phosphonatopropanoate
- Tripotassium 2-hydroxy-3-phosphonatopropanoate
- Tricalcium 2-hydroxy-3-phosphonatopropanoate
Uniqueness
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is unique due to its specific lithium ion content, which imparts distinct properties compared to its sodium, potassium, and calcium counterparts.
Propriétés
Formule moléculaire |
C3H4Li3O6P |
|---|---|
Poids moléculaire |
187.9 g/mol |
Nom IUPAC |
trilithium;2-hydroxy-3-phosphonatopropanoate |
InChI |
InChI=1S/C3H7O6P.3Li/c4-2(3(5)6)1-10(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
Clé InChI |
IFDQMDKRXFNRCI-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[Li+].[Li+].C(C(C(=O)[O-])O)P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



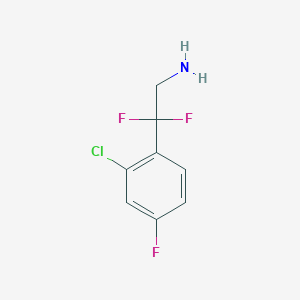
![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
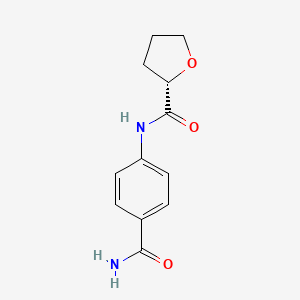
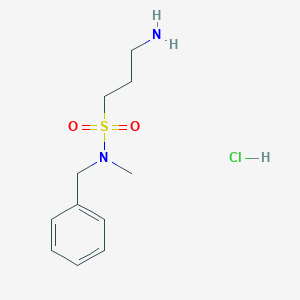
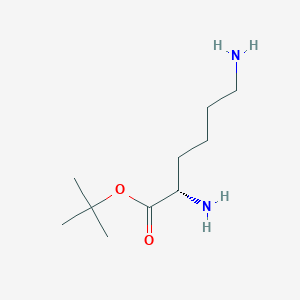
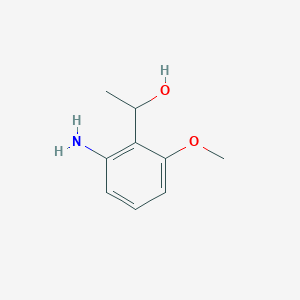
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)


